molecular formula C24H19Cl2N5OS B11667187 N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11667187
M. Wt: 496.4 g/mol
InChI Key: ABGFBEQJBSDXIT-MZJWZYIUSA-N
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Description

N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a useful research compound. Its molecular formula is C24H19Cl2N5OS and its molecular weight is 496.4 g/mol. The purity is usually 95%.
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Biological Activity

N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure

The molecular formula of this compound is C25H22ClN5O2S. Its structure includes:

  • A triazole ring , which is often associated with various biological activities.
  • A chlorophenyl group , which can enhance antimicrobial properties.
  • An acetohydrazide moiety , contributing to its potential as a bioactive compound.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives of triazole have been shown to possess activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The specific compound has been tested for its efficacy against these pathogens, demonstrating moderate to good activity.

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameTarget OrganismActivity (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEnterococcus faecalis16 µg/mL
N'-[(E)-(4-chlorophenyl)methylidene]-2-{...}Bacillus cereusModerate

Anticancer Activity

The anticancer potential of similar compounds has been widely studied. For example, compounds with triazole rings have shown effectiveness against various cancer cell lines . The specific compound's ability to inhibit cancer cell proliferation remains an area of active research.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : Similar compounds have shown the ability to interfere with nucleic acid synthesis in pathogens.
  • Reactive oxygen species (ROS) generation : Some studies suggest that triazole derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Microbiology evaluated various triazole derivatives for their antimicrobial properties. Among them, the compound N'-[(E)-(4-chlorophenyl)methylidene]-2-{...} was tested against clinical isolates and demonstrated effective inhibition against resistant strains of bacteria .

Study 2: Anticancer Activity

In another study focusing on the anticancer properties of triazole derivatives, researchers found that compounds similar to N'-[(E)-(4-chlorophenyl)methylidene]-2-{...} exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the potential for further development as anticancer agents .

Properties

Molecular Formula

C24H19Cl2N5OS

Molecular Weight

496.4 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19Cl2N5OS/c1-16-2-12-21(13-3-16)31-23(18-6-10-20(26)11-7-18)29-30-24(31)33-15-22(32)28-27-14-17-4-8-19(25)9-5-17/h2-14H,15H2,1H3,(H,28,32)/b27-14+

InChI Key

ABGFBEQJBSDXIT-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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